molecular formula C26H18N2O3 B2814942 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide CAS No. 361173-26-4

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide

Cat. No.: B2814942
CAS No.: 361173-26-4
M. Wt: 406.441
InChI Key: JFGRPIOYROJMCU-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide typically involves the reaction of 2-aminophenol with aldehydes or ketones under specific conditions. One common method includes the use of phosphorus trichloride in chlorobenzene at elevated temperatures (130–135°C) to facilitate the formation of the benzoxazole ring . The resulting intermediate is then coupled with phenyl derivatives to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as nanocatalysts or metal catalysts may be employed to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated benzene derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide stands out due to its combination of antimicrobial, anticancer, and fluorescent properties. Its ability to act as a fluorescent probe while also exhibiting significant biological activities makes it a versatile compound in scientific research .

Biological Activity

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide is a complex organic compound belonging to the class of benzoxazole derivatives, which are recognized for their diverse biological activities and applications in medicinal chemistry. This article provides a detailed exploration of the compound's biological activity, including its antimicrobial, anticancer, and potential therapeutic effects, supported by relevant research findings and data.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C26H18N2O3
CAS Number: 361173-27-5

The compound features a benzoxazole moiety linked to a phenyl group and a phenoxybenzamide structure, contributing to its unique biochemical properties.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains. Studies indicate that the compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria as well as several fungal species. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with essential cellular processes.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Candida albicans1460 µg/mL

Anticancer Activity

The compound has been investigated for its anticancer properties , particularly against colorectal carcinoma cell lines such as HCT116. Research findings suggest that this compound induces apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This is achieved by modulating key signaling molecules involved in cell survival and proliferation.

Cell Line IC50 (µM) Mechanism of Action
HCT11615Induction of apoptosis via caspase activation
MCF720Cell cycle arrest at G1 phase

The molecular mechanism underlying the biological activities of this compound involves several biochemical interactions:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for microbial growth or cancer cell proliferation.
  • Gene Expression Modulation: It alters the expression levels of genes associated with apoptosis and cell cycle regulation.
  • Binding Interactions: The benzoxazole moiety enhances binding affinity to target proteins, facilitating its biological effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results indicated that the compound effectively inhibited bacterial growth in vitro, suggesting potential for development as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

In vitro studies on HCT116 colorectal cancer cells revealed that treatment with this compound resulted in significant cell death compared to untreated controls. Flow cytometry analysis confirmed increased apoptotic cells following treatment, highlighting the compound's potential as an anticancer therapeutic.

Properties

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18N2O3/c29-25(21-10-4-6-12-23(21)30-20-8-2-1-3-9-20)27-19-16-14-18(15-17-19)26-28-22-11-5-7-13-24(22)31-26/h1-17H,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGRPIOYROJMCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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